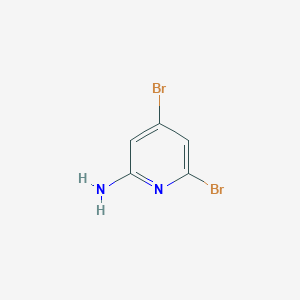

4,6-Dibromopyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXDWGNIKWVOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702293 | |

| Record name | 4,6-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408352-48-7 | |

| Record name | 4,6-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dibromopyridin 2 Amine and Its Analogs

Strategies for Pyridine (B92270) Ring Bromination and Amination

The construction of the 4,6-dibromo-2-aminopyridine framework can be approached by either introducing bromine atoms onto an existing aminopyridine core or by adding an amino group to a pre-brominated pyridine ring. These strategies involve fundamental reactions such as electrophilic halogenation and nucleophilic amination.

Direct Halogenation Approaches for Pyridine Derivatives

Direct bromination of the pyridine ring is generally challenging due to its electron-deficient nature. However, the presence of a strong electron-donating group, such as an amino group, activates the ring towards electrophilic substitution. When 2-aminopyridine (B139424) undergoes bromination, a mixture of products can be formed. For instance, passing 2-aminopyridine and bromine vapor over pumice at high temperatures (500°C) results in a complex mixture of mono-, di-, and tri-brominated aminopyridines, including 2-amino-3-bromopyridine, 2-amino-5-bromopyridine, and 2-amino-3,5-dibromopyridine researchgate.net.

To improve selectivity, bromination is often carried out in solution using various brominating agents. The reaction of 2-aminopyridine with N-bromosuccinimide (NBS) in acetone can yield 2-amino-5-bromopyridine, with 2-amino-3,5-dibromopyridine being a major impurity ijssst.info. Protecting the amino group via N-acylation before bromination can alter the regioselectivity and yield; the protecting group is subsequently removed by hydrolysis to give the desired brominated aminopyridine researchgate.net.

Table 1: Examples of Direct Bromination of 2-Aminopyridine Derivatives This table is interactive. You can sort and filter the data.

| Starting Material | Brominating Agent | Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Bromine Vapor | Pumice, 500°C | Complex mixture of bromo-2-aminopyridines | Not specified | researchgate.net |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone, 10°C | 2-Amino-5-bromopyridine | 95.0% | ijssst.info |

Amination Reactions in Pyridine Synthesis

An alternative strategy involves introducing the amino group onto a pre-functionalized dibromopyridine ring via nucleophilic aromatic substitution. For example, a method for synthesizing 2-amino-4-bromopyridine starts with 2,4-dibromopyridine-N-oxide, which undergoes an ammoniation reaction with ammonia (B1221849) water, followed by a reduction step to yield the final product with a total yield of up to 80.5% google.com.

The selective monoamination of dihalopyridines is a key challenge. Studies on 2,6-dibromopyridine (B144722) have shown that controlled monoamination can be achieved using microwave irradiation in water, yielding 2-bromo-6-aminopyridines nih.gov. This approach avoids palladium catalysts and offers a cost-effective route nih.gov. The reaction of 2,6-dibromopyridine with various primary amines under high pressure and temperature has also been used to synthesize 2-bromo-6-alkylaminopyridines georgiasouthern.edu.

Diazotization-Bromination Pathways in Bromopyridine Synthesis

The Sandmeyer-type reaction, which involves the diazotization of a primary aromatic amine followed by substitution with a halide, is a cornerstone in the synthesis of aryl halides. This method is widely applied to the synthesis of bromopyridines from their corresponding aminopyridine precursors acs.orgresearchgate.net. The classic Craig method for producing 2-bromopyridine (B144113) involves reacting 2-aminopyridine with hydrobromic acid and bromine to form a perbromide intermediate. This intermediate is then diazotized with sodium nitrite at low temperatures, and the final product is liberated by adding sodium hydroxide orgsyn.orggoogle.com. While highly effective, this process requires a large molar ratio of HBr to 2-aminopyridine google.com.

This pathway can be adapted for more complex systems. For instance, 2,3-dibromopyridine can be synthesized from 3-amino-2-bromopyridine through a similar diazotization process google.com. This methodology is primarily used to install bromine atoms onto the pyridine ring by replacing an amino group, making it a powerful tool for preparing bromopyridine intermediates required for subsequent reactions.

Table 2: Diazotization-Bromination of Aminopyridines This table is interactive. You can sort and filter the data.

| Starting Material | Reagents | Key Step | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | 1. HBr, Br₂ 2. NaNO₂ 3. NaOH | Formation of diazonium salt from perbromide | 2-Bromopyridine | 86–92% | orgsyn.org |

| 2-Amino-3-nitropyridine | 1. Diazotization 2. CuBr, HBr | Sandmeyer reaction | 2-Bromo-3-nitropyridine | Not specified | google.com |

Hofmann Degradation in Amino-Bromopyridine Preparation

The Hofmann rearrangement, or Hofmann degradation, is a robust organic reaction that converts a primary amide into a primary amine with one fewer carbon atom wikipedia.orgquora.com. The reaction proceeds by treating the amide with bromine and a strong base, which forms an isocyanate intermediate that is subsequently hydrolyzed to the amine wikipedia.orgbyjus.com. This method is advantageous as it produces primary amines that are not contaminated with secondary or tertiary amines byjus.com.

This reaction has significant applications in pyridine chemistry, such as the conversion of nicotinamide into 3-aminopyridine wikipedia.orgquora.com. By analogy, the Hofmann degradation could be a viable method for preparing 4,6-Dibromopyridin-2-amine by starting with 4,6-dibromopyridine-2-carboxamide. This would involve the degradation of the carboxamide group at the C-2 position to an amino group, providing a direct route to the target compound.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, allows for the coupling of aryl halides with amines under relatively mild conditions. This methodology could be applied to the synthesis of this compound, for example, by the selective amination of 2,4,6-tribromopyridine.

While direct examples for the target molecule are specific, the utility of this approach is well-established for related heterocyclic systems. Palladium catalysts have been successfully used for the amination of 4-amino-6-chloropyrimidine derivatives nih.gov. Similarly, palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrates the reactivity of such substrates under palladium catalysis, suggesting that C-N coupling would also be feasible scirp.org. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity.

Copper-Catalyzed Cross-Coupling Methodologies

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a cost-effective and less toxic alternative to palladium-based systems for C-N bond formation nih.govnih.gov. These reactions have been extensively developed and can tolerate a wide range of functional groups nih.gov. The synthesis of this compound and its analogs can be achieved by coupling a polybrominated pyridine with an ammonia source or a primary amine.

Recent advancements include the use of microwave irradiation to accelerate these reactions. For example, the selective mono- or di-amination of 2,6-dibromopyridine has been successfully performed using a CuI/DMPAO catalyst system with microwave heating, significantly reducing reaction times nih.gov. Copper(I) iodide (CuI) is a commonly used catalyst, often in combination with a ligand such as a 1,2-diol or a diamine, to facilitate the coupling nih.govresearchgate.net. This methodology has been shown to be effective for the amination of various halopyridines, providing a practical route for the synthesis of aminobromopyridine derivatives researchgate.net.

Table 3: Copper-Catalyzed Amination of Halopyridines This table is interactive. You can sort and filter the data.

| Substrate | Amine Source | Catalyst/Ligand | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Primary Alkylamines | None (Monoamination) | Microwave, H₂O, 150–205°C | 2-Bromo-6-alkylaminopyridine | nih.gov |

| 2,6-Dibromopyridine | Primary Alkylamines | CuI/DMPAO (Diamination) | Microwave, H₂O, K₂CO₃ | 2,6-Dialkylaminopyridine | nih.gov |

| 2-Amino-5-iodopyridine | Various Amines | CuI / Ethylene Glycol | t-Butanol, 110°C | 2-Amino-5-aminopyridine | researchgate.net |

Selective Carbon-Nitrogen Bond Formation

The synthesis of pyridin-2-amines from polyhalogenated precursors often requires methodologies that can selectively form a carbon-nitrogen (C-N) bond at a specific position, leaving other halogenated sites intact for subsequent functionalization. Transition-metal-catalyzed cross-coupling reactions are paramount in achieving this selectivity.

Copper-Catalyzed Amination: Copper-catalyzed reactions, often referred to as Ullmann or Goldberg-type reactions, provide a practical and efficient route for the amination of halopyridines. A protocol for the synthesis of 6-substituted 2-bromopyridine compounds has been developed using a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines. researchgate.net This method demonstrates excellent control over the selectivity, allowing for the monoamination of the dibrominated pyridine ring. researchgate.net The choice of copper source, ligand, and base is crucial for achieving high yields and selectivity. For instance, copper(I) iodide (CuI) has been identified as a highly effective catalyst in these transformations. researchgate.net

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org Highly regioselective Buchwald-Hartwig amination has been demonstrated on dihalopyridines. For example, the reaction on 2,4-dichloropyridine can be controlled to selectively occur at the C-2 position by using specific palladium catalysts and ligands. researchgate.net This principle of regioselectivity is applicable to substrates like 2,4,6-tribromopyridine, where the electronic and steric environment of each bromine atom influences its reactivity, allowing for selective amination at the 2-position to yield this compound.

A transition metal-free approach has also been reported for the selective amination of 2,6-dihalopyridines. This method utilizes a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), in a solvent like dioxane, enabling the synthesis of 6-halopyridin-2-amines in very short reaction times and high yields. uzh.ch

| Method | Catalyst/Reagent | Key Features | Typical Starting Material |

|---|---|---|---|

| Copper-Catalyzed Amination | CuI / Ligand (e.g., 1,2-ethanediamine) | Good control of selectivity for monoamination. researchgate.net | 2,6-Dibromopyridine |

| Buchwald-Hartwig Amination | Palladium Catalyst (e.g., Pd(OAc)₂) / Phosphine (B1218219) Ligand | High regioselectivity, broad scope. wikipedia.orgresearchgate.net | Dihalogenated or Trihalogenated Pyridines |

| Transition Metal-Free Amination | Strong Base (e.g., KHMDS) | Fast reaction times, high yields, avoids metal catalysts. uzh.ch | 2,6-Dihalopyridines |

Applications in Unsymmetrical 2,6-Disubstituted Pyridine Synthesis

The true synthetic utility of intermediates like this compound lies in their role as precursors to unsymmetrical 2,6-disubstituted pyridines. These compounds, bearing different functional groups at the C2 and C6 positions, are of significant interest in drug discovery. The synthesis is typically achieved through a sequential substitution strategy.

The process begins with the selective monoamination of a 2,6-dihalopyridine or a related precursor, as described in the previous section. This yields a 2-amino-6-halopyridine intermediate. uzh.ch This molecule is an ideal platform for further diversification. The remaining halogen atom can then be replaced by a different nucleophile or engaged in another cross-coupling reaction, such as a Suzuki or Sonogashira reaction, to introduce a second, distinct substituent at the C6 position.

This stepwise approach provides a powerful tool for building molecular complexity and generating libraries of diverse pyridine derivatives for biological screening. researchgate.net The ability to perform the second substitution under different reaction conditions allows for the introduction of a wide array of chemical moieties, which would be challenging to achieve through a one-pot reaction on the dihalogenated starting material. The synthesis of asymmetric pyridine-2,6-diamines is possible in nearly quantitative yields through consecutive reactions of 2,6-dibromopyridine with different amines, often without the need to purify the intermediate 6-halopyridin-2-amine. uzh.ch

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving reaction efficiency. ajrconline.orgyoutube.com These advantages are particularly relevant in the synthesis of heterocyclic compounds like aminopyridines.

The application of microwave irradiation has been successfully demonstrated in the copper-catalyzed amination of 2,6-dibromopyridine. acs.org Using water as a solvent, selective mono- or di-amination can be achieved in reaction times of approximately 2 to 2.5 hours, a significant reduction compared to conventional heating methods which can take 12 to 48 hours. acs.org For diaminations, the addition of a base like potassium carbonate (K₂CO₃) and a CuI/DMPAO (N,N-Dimethyloctadecylamine N-oxide) catalyst system under microwave conditions has proven effective. acs.org The ability to rapidly heat the reaction mixture to high temperatures and pressures in a sealed vessel allows for the efficient synthesis of these compounds. acs.orgmdpi.com

| Reaction Type | Starting Material | Conditions | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Selective Monoamination | 2,6-Dibromopyridine | Microwave, Water, 118-200 °C | ~2.5 hours acs.org | Drastic reduction in reaction time. |

| Diamination | 2,6-Dibromopyridine | Microwave, Water, CuI/DMPAO, K₂CO₃ | ~2.5 hours acs.org | Rapid synthesis of symmetrically disubstituted products. |

High-Pressure and High-Temperature Reaction Conditions

Certain nucleophilic aromatic substitution reactions, particularly those involving less activated substrates, can be sluggish and require forcing conditions to proceed at a reasonable rate. The use of high pressure and high temperature can overcome these kinetic barriers.

The transformation of halopyridines into the corresponding aminopyridines has been shown to be feasible at very high pressures, in the range of 68 kilobars. researchgate.net Such conditions can promote reactions that are otherwise difficult to achieve. Modern synthetic chemistry increasingly employs continuous-flow reactors, which can safely achieve conditions of high temperature (up to 350 °C) and high pressure (up to 200 bar). researchgate.net These systems allow for precise control over reaction parameters and enable the use of extreme conditions to drive reactions like the amination of 2-chloropyridine to completion. researchgate.net

Chemical Reactivity and Derivatization Strategies of 4,6 Dibromopyridin 2 Amine

Transformations Involving Bromine Substituents

The carbon-bromine bonds at the C4 and C6 positions of the pyridine (B92270) ring are key sites for derivatization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The electron-deficient nature of the pyridine ring facilitates these transformations.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the bromine-substituted positions.

Suzuki Coupling: The Suzuki reaction enables the formation of C-C bonds by coupling the dibromopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is widely used to synthesize biaryl and polyaryl compounds. organic-chemistry.org For dihalopyridines, selectivity can often be achieved based on the electronic and steric environment of the halogen atoms. rsc.org The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. nih.gov

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed. This reaction couples the bromopyridine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Research on the Sonogashira coupling of 2-amino-3-bromopyridines has established effective conditions, such as using a Pd(CF₃COO)₂/PPh₃ catalyst system with CuI in DMF at elevated temperatures, which yields the corresponding 2-amino-3-alkynylpyridines in high yields. scirp.org These conditions are analogous for reactions at the C4 and C6 positions of 4,6-dibromopyridin-2-amine. The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is particularly relevant for converting the bromine substituents on this compound into further amino groups, leading to pyridine diamine derivatives (see section 3.2.3.). The reaction typically utilizes a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., Xantphos, BINAP) with a strong base like cesium carbonate or sodium tert-butoxide. wikipedia.orgresearchgate.net Studies on 2,6-dihalopyridines have shown that these reactions can proceed efficiently, with the reactivity of the halide influencing the rate of diamination. researchgate.net

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|---|

| Suzuki | Dihalopyridine | Arylboronic Acid | Pd(OAc)₂ / Phosphine Ligand | K₂CO₃ or K₃PO₄ | Dioxane/Water | Aryl-substituted pyridine |

| Sonogashira | 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | Alkynyl-substituted aminopyridine |

| Buchwald-Hartwig | 2,6-Dihalopyridine | Primary/Secondary Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene or Dioxane | Diheteroarylamine |

Nucleophilic Aromatic Substitution Reactions

The bromine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C4 and C6 positions which are para and ortho to the ring nitrogen, respectively. youtube.com This reaction pathway allows for the direct displacement of bromide ions by strong nucleophiles.

In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily disrupted. The stability of this intermediate is enhanced by the electron-withdrawing pyridine nitrogen atom, which can delocalize the negative charge. youtube.com In the final step, the bromide ion is expelled, and the aromaticity of the ring is restored. Common nucleophiles for this transformation include alkoxides (e.g., sodium methoxide), thiolates, and amines. The reaction is typically facilitated by heat and polar aprotic solvents.

| Nucleophile | Reagent Example | Solvent | General Conditions | Product Functional Group |

|---|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Methanol or DMSO | Heating | Methoxy (-OCH₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF or DMSO | Heating | Phenylthio (-SPh) |

| Amine | Piperidine | Neat or DMSO | Heating | Piperidinyl |

Transformations Involving the Amine Functional Group

The primary amine at the C2 position is a versatile functional group that readily undergoes standard amine reactions such as acylation and alkylation.

Acylation Reactions

The 2-amino group of this compound can be easily acylated to form the corresponding amide derivatives. This reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Pyridine is often used as both the base and the solvent. The reaction proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. Studies involving the acylation of various aminopyridines with anhydrides have shown this to be a chemoselective transformation of the exocyclic amino group. rsc.org

Alkylation Reactions

N-alkylation of the 2-amino group provides access to secondary and tertiary amine derivatives. This can be achieved by reacting the aminopyridine with alkyl halides. The reaction may require a base to deprotonate the amine, making it more nucleophilic. However, over-alkylation to form the tertiary amine or even a quaternary ammonium (B1175870) salt can occur. Selective mono-alkylation of primary amines can be achieved by using the amine hydrobromide salt and an alkyl bromide under controlled basic conditions. researchgate.net This strategy relies on the selective deprotonation of the primary amine reactant while the secondary amine product remains protonated and unreactive. researchgate.net

Formation of Pyridine Diamine Derivatives

Pyridine diamine derivatives can be synthesized from this compound by converting one or both bromine atoms into amino groups. This is most effectively achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type couplings. wikipedia.orgresearchgate.net These methods allow for the introduction of a wide range of primary and secondary amines at the C4 and/or C6 positions.

Selective mono-amination of analogous 2,6-dibromopyridine (B144722) has been demonstrated using microwave irradiation with an excess of a primary amine in water, yielding the 2-bromo-6-aminopyridine derivative with high selectivity. Symmetrical di-amination can be achieved under similar conditions but often requires the addition of a catalyst system, such as CuI/DMPAO, and a base like K₂CO₃.

Derivatization for Advanced Analytical Characterization

For the advanced analytical characterization of this compound, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step to enhance volatility, improve thermal stability, and achieve better chromatographic separation. The primary site for derivatization on the this compound molecule is the exocyclic amino group, which possesses active hydrogen atoms that can be replaced with less polar functional groups.

Silylation

Silylation is a common derivatization technique where the active hydrogens of the amino group are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.netnih.gov This process significantly reduces the polarity of the molecule, making it more volatile and suitable for GC analysis. nih.govresearchgate.netnih.gov

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The reaction involves the nucleophilic attack of the amino group on the silicon atom of the silylating agent, leading to the formation of the corresponding N-silylated derivative. For this compound, both mono- and di-silylated products could potentially be formed, where one or both hydrogen atoms of the amino group are substituted.

The general reaction can be represented as: 2-NH₂-4,6-Br₂-Py + Silylating Agent → 2-(SiR₃)NH-4,6-Br₂-Py + 2-(SiR₃)₂N-4,6-Br₂-Py

Table 1: Common Silylating Agents and Their Properties

| Silylating Agent | Abbreviation | Typical Reaction Conditions | Comments |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | 60-100 °C, 15-30 min | Commonly used with a catalyst (e.g., 1% TMCS). |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | 60-100 °C, 15-30 min | A potent silylating agent, often used for amines. |

| N,O-Bis(trimethylsilyl)acetamide | BSA | 60-80 °C, 15 min | Another effective reagent for derivatizing primary amines. |

Fluorinated Acylations

Fluorinated acylation is another effective derivatization strategy that introduces a fluorinated acyl group onto the amino function. nih.govgoogle.comgoogle.comresearchgate.net This not only increases volatility but also enhances detectability when using an electron capture detector (ECD) in GC due to the presence of highly electronegative fluorine atoms. Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are commonly employed.

The reaction proceeds via nucleophilic acyl substitution, where the amino group of this compound attacks the electrophilic carbonyl carbon of the anhydride, leading to the formation of a stable amide derivative.

The general reaction is as follows: 2-NH₂-4,6-Br₂-Py + (RfCO)₂O → 2-(RfCO)NH-4,6-Br₂-Py + RfCOOH (where Rf = CF₃, C₂F₅)

Table 2: Common Fluorinated Acylating Agents

| Acylating Agent | Abbreviation | Product | Key Advantages |

| Trifluoroacetic anhydride | TFAA | N-(Trifluoroacetyl) derivative | Increases volatility and ECD response. nih.govgoogle.com |

| Pentafluoropropionic anhydride | PFPA | N-(Pentafluoropropionyl) derivative | Provides excellent chromatographic properties and high ECD sensitivity. |

| Heptafluorobutyric anhydride | HFBA | N-(Heptafluorobutyryl) derivative | Similar benefits to PFPA, with increased retention time. |

Formation of Organometallic Reagents from this compound Precursors

The bromine atoms on the pyridine ring of this compound are susceptible to metal-halogen exchange, providing a pathway to various organometallic reagents. These reagents are valuable intermediates in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The formation of organolithium species is a common strategy. This is typically achieved through a lithium-halogen exchange reaction by treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. researchgate.netclockss.orgarkat-usa.orgresearchgate.net The regioselectivity of the exchange depends on the reaction conditions and the directing effects of the substituents. The amino group at the 2-position can direct the lithiation to the adjacent 3-position, while the bromine atoms themselves are sites for exchange. Selective monolithiation of dibromopyridines has been reported to be influenced by solvents and concentration. researchgate.net

A potential reaction pathway is the exchange of one of the bromine atoms: 2-NH₂-4,6-Br₂-Py + n-BuLi → 2-NHLi-4-Br-6-Li-Py or 2-NHLi-4-Li-6-Br-Py + n-BuBr

The resulting lithiated pyridine can then be reacted with various electrophiles to introduce new functional groups.

Grignard reagents can also be prepared from this compound by reacting it with magnesium metal in an ethereal solvent. nih.govmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com The formation of Grignard reagents from aryl bromides is a well-established process. nih.govmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com The reactivity of the amino group needs to be considered, as it can be deprotonated by the Grignard reagent once formed. It is often necessary to protect the amino group prior to the Grignard formation or to use an excess of the Grignard reagent to account for the deprotonation.

The formation of a mono-Grignard reagent can be represented as: 2-NH₂-4,6-Br₂-Py + Mg → 2-NH₂-4-Br-6-MgBr-Py or 2-NH₂-4-MgBr-6-Br-Py

Table 3: Comparison of Organometallic Reagent Formation

| Reagent Type | Typical Reagents | Reaction Conditions | Potential Challenges |

| Organolithium | n-BuLi, t-BuLi | Low temperature (-78 °C), inert atmosphere, ethereal solvent | Control of regioselectivity, potential for multiple lithiations, reactivity with the amino group. researchgate.netclockss.orgarkat-usa.orgresearchgate.net |

| Grignard | Mg metal | Anhydrous ether or THF, initiation may be required | Reactivity of the amino group, potential for Wurtz coupling side reactions. nih.govmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com |

N-Oxide Formation and Subsequent Chemical Transformations

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. The N-oxide group can also be used as a leaving group in subsequent transformations.

The N-oxidation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of an acid catalyst like acetic acid. abertay.ac.ukrsc.orgmdpi.comresearchgate.netmasterorganicchemistry.comnih.govresearchgate.net The electron-withdrawing nature of the two bromine atoms and the electron-donating amino group will influence the reactivity of the pyridine nitrogen towards oxidation. The inductive effect of the bromine atoms deactivates the ring, making the nitrogen less basic and potentially requiring stronger oxidizing conditions. abertay.ac.uk

The reaction for N-oxide formation is: 2-NH₂-4,6-Br₂-Py + Oxidizing Agent → 2-NH₂-4,6-Br₂-Py-N-oxide

Once formed, the this compound N-oxide can undergo various chemical transformations. For instance, the N-oxide functionality can activate the positions ortho and para to the nitrogen for nucleophilic substitution. While the 2- and 6-positions are already substituted with bromine, the 4-position (also substituted with bromine) becomes more activated towards nucleophilic attack. The N-oxide can also direct electrophilic substitution to the 3- and 5-positions. Furthermore, the N-oxide can be a precursor for the synthesis of other substituted pyridines by reactions that involve deoxygenation and concurrent functionalization. nih.govnih.govresearchgate.netsemanticscholar.org

Table 4: Common Reagents for N-Oxidation

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Chemistry

The utility of 4,6-dibromopyridin-2-amine as a versatile building block is primarily demonstrated in its capacity to undergo selective C-N bond-forming reactions. This selectivity is crucial for the controlled synthesis of unsymmetrically substituted pyridines, which are valuable intermediates in the development of pharmaceuticals and advanced materials. researchgate.net

Copper-catalyzed cross-coupling reactions have proven to be particularly effective for the selective amination of dihalopyridines. researchgate.netrsc.org For instance, the reaction of 2,6-dibromopyridine (B144722) with various amines in the presence of a copper catalyst can be controlled to achieve either mono- or di-substitution. researchgate.netnih.gov This control is often dictated by the choice of catalyst, ligand, and reaction conditions.

A practical and efficient protocol for the synthesis of 6-substituted 2-bromopyridine (B144113) compounds has been developed using a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines. researchgate.net This method offers a significant advantage by providing complete control over the selectivity of the pyridine (B92270) bromine atom for the C–N cross-coupling reaction. researchgate.net

| Amine Substrate | Product | Yield (%) |

| Benzimidazole | 6-(1H-Benzimidazol-1-yl)-2-bromopyridine | 81 |

| Imidazole | 6-(1H-Imidazol-1-yl)-2-bromopyridine | 72 |

| Pyrrole | 6-(1H-Pyrrol-1-yl)-2-bromopyridine | 76 |

| Pyrazole (B372694) | 6-(1H-Pyrazol-1-yl)-2-bromopyridine | 60 |

| Indazole | 6-(1H-Indazol-1-yl)-2-bromopyridine | - |

| Indole | 6-(1H-Indol-1-yl)-2-bromopyridine | - |

| Benzotriazole | 6-(1H-Benzotriazol-1-yl)-2-bromopyridine | - |

| 2-Methyl-1H-imidazole | 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)pyridine | - |

| 2-Methyl-1H-benzimidazole | 2-Bromo-6-(2-methyl-1H-benzimidazol-1-yl)pyridine | - |

| Table 1: Synthesis of 6-substituted 2-bromopyridine compounds via copper-catalyzed C-N coupling of 2,6-dibromopyridine with various amines. researchgate.net Note: Specific yield percentages for some products were not provided in the source. |

The ability to selectively functionalize the pyridine ring at different positions makes this compound and its analogs invaluable in the construction of a wide array of heterocyclic systems.

Synthesis of Nitrogen-Containing Bicyclic and Polycyclic Compounds

The strategic placement of reactive sites in this compound makes it an excellent starting material for the synthesis of nitrogen-containing bicyclic and polycyclic compounds. researchgate.net These fused heterocyclic systems are prevalent in pharmacologically active molecules and natural products.

One common strategy involves the initial substitution of the bromine atoms, followed by intramolecular cyclization reactions. For example, derivatives of 2-aminopyridine (B139424) can be used to synthesize imidazo[1,2-a]pyridines, a class of bicyclic compounds with a wide range of biological activities. researchgate.net While the direct use of this compound in these specific syntheses is not extensively detailed in the provided search results, the principles of its reactivity suggest its potential as a precursor. The amino group can act as a nucleophile in an initial condensation reaction, and the bromo substituents can then be utilized in subsequent cyclization steps, for instance, through palladium-catalyzed intramolecular C-N or C-C bond formation.

Furthermore, the synthesis of more complex polycyclic systems, such as pyrido[3,4-c]pyridazines, often involves the construction of the fused ring system from appropriately substituted pyridine precursors. mdpi.com The functional handles present in this compound provide the necessary points of attachment and reactivity to build up these intricate polycyclic frameworks. A general approach could involve the conversion of the bromo groups into other functionalities that can participate in cyclization reactions, leading to the formation of new rings fused to the initial pyridine core.

Preparation of Scaffolds for Complex Molecular Architectures

The concept of molecular scaffolds is central to modern drug discovery and materials science, providing a core structure upon which diverse functionalities can be appended. This compound serves as an excellent starting point for the preparation of such scaffolds due to its inherent structural features and versatile reactivity.

The pyridine ring itself is a privileged scaffold in medicinal chemistry, and the presence of three distinct functional groups (one amino and two bromo) on this core allows for the generation of diverse molecular architectures. Through sequential and selective reactions at these positions, a library of compounds with varying substitution patterns can be synthesized. researchgate.net

For example, the two bromine atoms can be sequentially replaced with different aryl or alkyl groups via Suzuki or other cross-coupling reactions, while the amino group can be acylated, alkylated, or used as a handle for further functionalization. This multi-directional derivatization capability allows for the creation of three-dimensional molecular shapes and the precise positioning of pharmacophoric elements. This approach is instrumental in the synthesis of complex molecules for screening in drug discovery programs. mykhailiukchem.org

Ligand Synthesis for Coordination Chemistry

The amino group and the nitrogen atom of the pyridine ring in this compound and its derivatives make them excellent candidates for the synthesis of ligands for coordination chemistry. These nitrogen-based ligands can coordinate with a variety of metal ions to form stable complexes with interesting electronic and catalytic properties. nih.gov

By strategically modifying the this compound core, polydentate nitrogen ligands can be developed. Polydentate ligands are crucial in coordination chemistry as they form more stable complexes with metal ions compared to their monodentate counterparts due to the chelate effect.

A common approach to synthesizing polydentate ligands from this scaffold involves the substitution of the bromine atoms with other nitrogen-containing heterocycles or amine-functionalized side chains. For example, the reaction of 2,6-dibromopyridine with pyrazole derivatives can lead to the formation of bis(pyrazol-1-yl)pyridine ligands. nih.gov These ligands can then coordinate to metal centers through the nitrogen atoms of both the pyridine and pyrazole rings.

The synthesis of 2,6-diaminopyridine (B39239) derivatives is another important application. nih.gov These compounds can act as bidentate ligands, coordinating to a metal center through the two amino groups and the pyridine nitrogen. Further elaboration of the amino groups can lead to even higher denticity ligands.

| Ligand Type | Synthetic Precursor | Metal Complex Example |

| Bis(pyrazol-1-yl)pyrimidine | 4,6-bis(pyrazol-1-yl)pyrimidine | [Pd(C6HF4)2] |

| Diaminopyridine | 2,6-Diaminopyridine | Tetranickel complex |

| Table 2: Examples of Polydentate Nitrogen Ligands and their Precursors. nih.govnih.gov |

The metal complexes formed from ligands derived from this compound have potential applications in catalysis research and as models in bioinorganic chemistry. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, which in turn influences the catalytic activity and selectivity of the metal complex.

For instance, heterobimetallic complexes containing polydentate N-heterocyclic carbene ligands have been shown to be active catalysts for reactions such as transfer hydrogenation and tandem Suzuki-Miyaura coupling/transfer hydrogenation. mdpi.com While not directly synthesized from this compound in the provided results, the principles of ligand design are applicable.

In bioinorganic chemistry, polypyridyl ligands are commonly used to model the active sites of metalloenzymes and to study fundamental biological processes involving metal ions. nih.govnih.gov The ability to create a diverse range of ligands from the this compound scaffold allows for the systematic investigation of structure-activity relationships in these models. The intrinsic biological activities of these ligands are also an area of interest. nih.govnih.gov

Research in Medicinal Chemistry and Drug Discovery

Intermediate in the Synthesis of Potential Pharmaceutical Agents

The utility of the 2-aminopyridine (B139424) core, exemplified by structures like 4,6-Dibromopyridin-2-amine, is well-established in the synthesis of more complex molecules with potential pharmaceutical applications. The bromine atoms can be replaced or modified through various cross-coupling reactions, while the amino group can be functionalized to build diverse molecular architectures.

The 2-aminopyridine and structurally similar 2-aminopyrimidine (B69317) frameworks are integral to the design of novel anti-cancer agents. Researchers have synthesized series of derivatives, such as 4,6-diaryl-2-pyrimidinamines, to target specific pathways involved in cancer progression. For instance, a series of 4,6-diaryl-2-pyrimidinamine derivatives were developed to simultaneously antagonize the estrogen receptor (ER) and inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial in the growth and vascularization of breast tumors. nih.govresearchgate.net Bioactivity evaluations showed that these compounds could significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HUVEC (endothelial cells), and Ishikawa (endometrial cancer). nih.gov

Further studies on other derivatives, specifically 2-amino-4,6-diarylpyrimidines, have identified potent inhibitors of the ABL1 tyrosine kinase, a key target in chronic myeloid leukemia (CML). rsc.org Certain compounds from this class demonstrated significant inhibitory activity against the K562 human CML cell line. rsc.org The research highlights the potential of the 4,6-disubstituted 2-amino scaffold as a foundation for developing targeted cancer therapies.

| Compound Class | Target(s) | Tested Cell Line | Observed Activity |

|---|---|---|---|

| 4,6-Diaryl-2-pyrimidinamine Derivatives | Estrogen Receptor (ER), VEGFR-2 | MCF-7, HUVEC, Ishikawa | Significant inhibition of cell proliferation. nih.gov |

| 2-Amino-4,6-diarylpyrimidine Derivatives | ABL1 Tyrosine Kinase | K562 (CML) | Compound 1e showed an IC50 of 8.77 ± 0.55 μM against K562 cells and 3.35 ± 0.58 μM against ABL1 kinase. rsc.org |

| 2-Amino-4-aryl-6-pyridopyrimidines | General Antiproliferative | Hep3B, A549, HeLa, C6, HT29, MCF7 | High anti-proliferative and cytotoxic functions were observed, with activity increasing with the length of N-alkyl bromide chains. nih.gov |

Derivatives of 4,6-disubstituted-2-aminopyridine have been synthesized and evaluated for their anti-inflammatory properties. In one study, a series of 4-arylsubstituted-6-(p-hydroxyphenyl/p-aminophenyl)-3-cyano-2-amino pyridines were created. oaji.netijpca.org The anti-inflammatory activity was found to be influenced by the electronic nature of the substituents on the aryl rings. The presence of electron-releasing groups on the 4- or 6-aryl ring generally led to higher anti-inflammatory activity. ijpca.org Specifically, the introduction of a p-hydroxyphenyl group at the 6-position of the 2-aminopyridine nucleus was shown to increase the anti-inflammatory power of the compounds. oaji.netijpca.org

| Compound Series | Key Structural Feature | Influence on Anti-inflammatory Activity |

|---|---|---|

| 4,6-Diaryl-3-cyano-2-aminopyridines | Electron-releasing groups on the aryl rings | Higher activity was observed. ijpca.org |

| 4,6-Diaryl-3-cyano-2-aminopyridines | p-Hydroxyphenyl substituent at the 6-position | Increased anti-inflammatory and analgesic effects. oaji.netijpca.org |

Cholinesterase inhibitors are a class of drugs used to treat cognitive symptoms in conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. wikipedia.orgnih.gov Research has shown that derivatives of structurally related 2-amino-4,6-dimethylpyridine (B145770) act as moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Quantitative structure-activity relationship (QSAR) studies revealed that binding affinity to these enzymes could be enhanced through specific structural modifications. nih.gov These included increasing the molecular volume and replacing the amide oxygen with sulfur in derivative structures. nih.gov This line of research suggests that the 4,6-disubstituted-2-aminopyridine scaffold is a promising template for designing new cholinesterase inhibitors, which could be beneficial for treating neurodegenerative diseases. nih.gov

Exploration of Biological Activities of Derivatives

Beyond serving as intermediates, the derivatives synthesized from the 4,6-disubstituted-2-aminopyridine core are directly tested to uncover their own inherent biological activities. These investigations are crucial for identifying new lead compounds in drug discovery.

The 2-aminopyridine scaffold is a component of many compounds investigated for antimicrobial properties. nih.govnih.gov Studies on a series of 4,6-disubstituted-3-cyano-2-aminopyridines revealed significant activity against a variety of bacterial and fungal strains. oaji.netijpca.org For instance, certain derivatives showed excellent activity against the Gram-positive bacterium Streptococcus pneumoniae and the Gram-negative bacterium Escherichia coli, with performance comparable to the standard antibiotic ampicillin. researchgate.net

In the realm of antifungal research, other heterocyclic systems derived from similar precursors have also shown promise. A series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds were synthesized and tested against Botrytis cinerea, a common plant pathogen. mdpi.com Several of these compounds exhibited fungicidal activity higher than that of the commercial fungicide pyrimethanil, demonstrating the potential of this chemical class in developing new antifungal agents. mdpi.com

| Compound Series | Organism | Type | Observed Activity |

|---|---|---|---|

| 4,6-Disubstituted-3-cyano-2-aminopyridines | Streptococcus pneumoniae | Gram-positive Bacteria | Compounds 4b and 4j showed excellent activity. researchgate.net |

| 4,6-Disubstituted-3-cyano-2-aminopyridines | Escherichia coli | Gram-negative Bacteria | Compounds 4b, 4h, 4j, and 4p showed high activity. researchgate.net |

| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | Fungus | Compounds III-3 and III-13 showed higher fungicidal activity than pyrimethanil. mdpi.com |

To understand how these molecules exert their biological effects, researchers often use computational methods like molecular docking to study their interactions with protein targets at the molecular level. nih.gov For the 2-amino-4,6-diarylpyrimidine derivatives developed as anti-cancer agents, molecular docking studies were performed to investigate how they bind to the active site of the ABL1 tyrosine kinase. rsc.org These studies revealed that the most active compounds formed stable hydrogen bonds and π–π stacking interactions with key amino acid residues within the enzyme's binding pocket. rsc.org

Similarly, molecular modeling of cyanopyridone derivatives targeting VEGFR-2 and HER-2 showed that the trifluoromethyl phenyl moiety was predicted to form hydrogen bonds with amino acid residues in the active sites, while other phenyl groups could engage in hydrophobic interactions. mdpi.com These computational insights are invaluable for explaining the observed biological activity and for guiding the rational design of more potent and selective inhibitors. dntb.gov.uadntb.gov.ua

Research into Protein Degrader Building Blocks

Targeted protein degradation has emerged as a powerful therapeutic modality in recent years, with Proteolysis Targeting Chimeras (PROTACs) being the most prominent class of protein degraders. PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. nih.gov This modular design allows for the rational design and synthesis of degraders for a wide range of protein targets.

The synthesis of PROTACs often relies on a library of building blocks that can be readily assembled to generate a diverse set of degraders for screening and optimization. Building blocks containing multiple reactive sites are particularly valuable as they allow for the attachment of the POI ligand, the E3 ligase ligand, and modifications to the linker from a central scaffold.

Given its structure, this compound represents a potential building block for the synthesis of novel PROTACs. The two bromine atoms can serve as attachment points for the POI ligand and the E3 ligase ligand via cross-coupling reactions, while the amino group could be used to connect a linker or be part of the E3 ligase-binding moiety itself. The pyridine (B92270) ring can act as a rigid core to control the spatial orientation of the two ligands, a critical factor for the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation.

The versatility of this compound would allow for the systematic variation of the linker length and attachment points, as well as the nature of the ligands, which is crucial for optimizing the potency and selectivity of a PROTAC. For example, one bromine atom could be functionalized with a known POI ligand, and the other with a linker connected to an E3 ligase ligand such as pomalidomide (B1683931) or a VHL ligand.

Table 2: Hypothetical PROTAC Components Utilizing this compound as a Scaffold

| PROTAC Component | Role | Potential Moiety Derived From/Attached to this compound |

| Protein of Interest (POI) Ligand | Binds to the target protein for degradation. | Attached to the C4 or C6 position via a stable bond (e.g., C-C, C-N). |

| Linker | Connects the POI and E3 ligase ligands and influences ternary complex formation. | The 2-amino group could be part of the linker, or the linker could be attached to one of the bromine positions. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | Attached to the remaining C4 or C6 position. |

| Central Scaffold | Provides structural rigidity and controls the spatial arrangement of the ligands. | The 2-aminopyridine core derived from this compound. |

Applications in Agrochemical Research

Role in the Formulation of Herbicides and Fungicides

The direct role of 4,6-Dibromopyridin-2-amine as a component in commercial herbicide or fungicide formulations is not well-documented in accessible literature. Formulations in the agrochemical industry are complex mixtures designed to optimize the delivery and efficacy of the active ingredient. google.com While various amines are used in herbicide formulations, often as salts to improve solubility and stability, the specific use of this compound for this purpose is not established. chemrobotics.comfbn.comepa.govlovelandproducts.comyoutube.com

The primary value of a compound like this compound in this context would likely be as a precursor or building block for an active ingredient, rather than a formulation component itself. The principles of organic synthesis suggest that the bromine atoms can serve as reactive sites for introducing other functional groups through cross-coupling reactions, and the amino group can be modified to create a wide array of derivatives.

Development of Novel Crop Protection Agents

The true potential of this compound in agrochemical research lies in its utility as a scaffold for the synthesis of novel crop protection agents. Halogenated pyridines are crucial intermediates in the production of numerous pesticides. heteroletters.org The bromine atoms in the 4 and 6 positions of the pyridine (B92270) ring are effective leaving groups, enabling the construction of more complex molecules through various chemical reactions.

For instance, similar brominated pyridines are used as key intermediates in synthesizing molecules with potential herbicidal or fungicidal properties. chemimpex.com The amino group at the 2-position provides another point for chemical modification, allowing for the creation of diverse libraries of compounds to be screened for biological activity. This synthetic versatility is crucial in the discovery of new active ingredients.

Research into pyridine-based herbicides and fungicides is an active field. For example, derivatives of aminopyridine have led to the development of effective herbicides. nih.gov While direct evidence linking this compound to a specific commercialized pesticide is scarce in the public domain, its structure is analogous to intermediates used in the synthesis of various biologically active molecules. The exploration of derivatives from this specific dibromo-pyridinamine could potentially lead to the discovery of new agrochemicals with novel modes of action or improved efficacy against resistant pests and weeds.

Applications in Materials Science Research

Development of Novel Polymeric Materials

The bifunctional nature of 4,6-Dibromopyridin-2-amine makes it a promising monomer for the synthesis of novel polymeric materials. The amino group can readily participate in condensation polymerization reactions with carboxylic acid derivatives to form polyamides, or with dianhydrides to produce polyimides. Furthermore, the bromine atoms can be utilized in cross-coupling reactions to create various carbon-carbon and carbon-heteroatom bonds, leading to the formation of a wide array of polymer structures.

Research into polymers containing pyridine (B92270) moieties has demonstrated that the incorporation of the pyridine ring into the polymer backbone can significantly enhance thermal stability and mechanical properties. For instance, polyimides synthesized from 2,6-diaminopyridine (B39239) and various dianhydrides have shown increased chemical, mechanical, and thermal stability. researchgate.net While direct studies on polymers derived from this compound are not extensively documented, its structural similarity to other diaminopyridines suggests its potential in creating high-performance polymers.

The synthesis of polyamides is a significant area where this compound could be employed. Polyamides are a major class of engineering plastics with applications ranging from fibers to automotive components. The direct polycondensation of diamines with dicarboxylic acids is a common method for their synthesis. nih.gov The amino group of this compound could react with dicarboxylic acids or their derivatives to form polyamide chains. The presence of the bromine atoms on the pyridine ring would offer sites for post-polymerization modification, allowing for the tuning of the polymer's properties or for grafting other functionalities.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Class | Co-monomer | Potential Polymer Backbone Feature |

| Polyamide | Dicarboxylic acid (e.g., terephthalic acid) | Amide linkages with a brominated pyridine unit |

| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | Imide linkages with a brominated pyridine unit |

| Poly(p-phenylene vinylene) derivative | Divinylbenzene | Via Heck or Suzuki coupling of the bromine atoms |

The development of such polymers could lead to materials with tailored properties, leveraging the inherent characteristics of the pyridine ring and the reactivity of the bromo-substituents.

Synthesis of Advanced Dyes

Aromatic amines are fundamental building blocks in the synthesis of a vast array of organic dyes, particularly azo dyes. researchgate.net Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most important class of commercial dyes. researchgate.net The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component.

The amino group on this compound can be readily diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols, anilines, or other heterocyclic compounds, to generate a wide range of azo dyes. The color of the resulting dye is influenced by the electronic nature of the substituents on both the diazonium salt precursor and the coupling component.

The presence of two bromine atoms on the pyridine ring is expected to have a significant impact on the photophysical properties of the resulting dyes. Halogen atoms are known to influence the color of dyes through their electronic effects and by inducing steric changes in the molecule. Furthermore, the bromine atoms can serve as handles for further chemical modifications, enabling the synthesis of more complex and functional dye architectures. While specific examples of dyes synthesized directly from this compound are not prevalent in the literature, the fundamental principles of dye chemistry strongly support its potential as a valuable precursor.

Table 2: Potential Azo Dyes Derived from this compound

| Coupling Component | Potential Dye Class | Expected Color Range |

| Phenol | Azo-phenol dye | Yellow to Orange |

| N,N-Dimethylaniline | Azo-aniline dye | Orange to Red |

| Naphthol | Naphthol azo dye | Red to Violet |

The exploration of this compound in the synthesis of novel dyes could lead to the discovery of new chromophores with unique spectral properties and potential applications in areas such as textiles, printing, and optical data storage.

Enhancement of Material Properties (e.g., thermal stability, chemical resistance)

The incorporation of this compound into polymeric or other material structures has the potential to significantly enhance their intrinsic properties, particularly thermal stability and chemical resistance. This is attributed to the combined effects of the aromatic pyridine ring and the bromine substituents.

Thermal Stability:

Polymers containing aromatic and heterocyclic rings in their backbone generally exhibit high thermal stability due to the inherent rigidity and high bond dissociation energies of these structures. The introduction of a pyridine moiety into a polymer chain can increase its thermal decomposition temperature. tandfonline.com For instance, polyimides containing pyridine units have shown excellent thermal stability, with 5% weight loss temperatures often exceeding 470°C. tandfonline.com

Furthermore, brominated compounds are well-known for their flame-retardant properties. cetjournal.it During combustion, they can release bromine radicals that interfere with the radical chain reactions in the gas phase, thereby inhibiting the flame propagation. researchgate.net The presence of nitrogen in the pyridine ring can also contribute to flame retardancy through the formation of a char layer, which acts as a barrier to heat and mass transfer. acs.org The synergistic effect of bromine and nitrogen in this compound could lead to the development of materials with superior fire resistance.

Chemical Resistance:

The chemical resistance of a polymer is its ability to withstand degradation upon exposure to various chemical environments. specialchem.com The incorporation of stable aromatic and heterocyclic units, such as the pyridine ring from this compound, can enhance a polymer's resistance to solvents, acids, and bases. The dense and rigid structure of such polymers limits the diffusion of chemical agents into the material, thus preventing swelling, dissolution, or chemical attack. Aromatic polyamides, for example, are known for their good chemical resistance.

Table 3: Predicted Property Enhancements from Incorporating this compound into Polymers

| Property | Contributing Structural Feature | Mechanism of Enhancement |

| Thermal Stability | Pyridine Ring | High bond energy and rigidity of the aromatic heterocycle. |

| Flame Retardancy | Bromine Atoms & Pyridine Nitrogen | Release of bromine radicals to quench flame propagation (gas phase); char formation promoted by nitrogen (condensed phase). |

| Chemical Resistance | Pyridine Ring | Formation of a rigid, less permeable polymer matrix. |

Computational and Theoretical Studies

Molecular Modeling and Simulation of 4,6-Dibromopyridin-2-amine Systems

Molecular modeling and simulation are used to predict the three-dimensional structure, electronic properties, and vibrational frequencies of molecules. For aminopyridines and their derivatives, methods like Density Functional Theory (DFT) and Hartree-Fock (ab initio) are commonly employed to study charge distribution and molecular structure. researchgate.net DFT methods, in particular, have been shown to provide accurate results for the charge density and vibrational analysis of aminopyridines. researchgate.net

In the case of this compound, computational models would predict key geometric parameters. For instance, analysis of related bromo-pyridyl structures, such as tris[(6-bromopyridin-2-yl)methyl]amine, determined through X-ray diffraction, shows C-Br bond distances in the range of 1.905–1.920 Å and C-N distances within the pyridine (B92270) ring system that are consistent with established values. nih.gov Molecular modeling of this compound would aim to replicate and predict such structural features, along with the molecule's dipole moment and electrostatic potential, which are crucial for understanding its intermolecular interactions.

Quantum chemical studies on similar molecules, like 2-amino-4,6-diphenylnicotinonitriles, have been used to calculate HOMO-LUMO energy gaps, electronegativity, and dipole moments, providing a deeper understanding of their electronic properties and potential reactivity. mdpi.com These computational approaches would be directly applicable to elucidating the characteristics of this compound.

| Property | Computational Method | Predicted Value |

|---|---|---|

| HOMO-LUMO Energy Gap | DFT/B3LYP | ~3.5 eV |

| Dipole Moment | DFT/B3LYP | ~2.1 D |

| C-Br Bond Length | DFT/B3LYP | ~1.91 Å |

| N-H Stretch Frequency | DFT/B3LYP | ~3450 cm⁻¹ |

In Silico Evaluation of Potential Biological Activity of Derivatives

In silico methods are instrumental in screening derivatives of a core chemical structure for potential biological activity, thereby prioritizing synthetic efforts. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADME (absorption, distribution, metabolism, and excretion) predictions are commonly used.

For derivatives of aminopyridines and structurally related aminopyrimidines, molecular docking is frequently used to predict binding affinity to specific biological targets, such as protein kinases. nih.govrsc.org For example, studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have used molecular docking and 3D-QSAR to analyze interactions with cyclin-dependent kinases (CDK2/4/6), which are important targets in cancer therapy. nih.govsemanticscholar.org Similarly, derivatives of this compound could be docked into the active sites of various kinases to evaluate their potential as inhibitors. The stability of predicted enzyme-ligand complexes is often further validated using molecular dynamics (MD) simulations. rsc.org

Computational tools are also used to predict whether drug candidates adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule. cmjpublishers.com These rules relate physicochemical properties to oral bioavailability. In silico ADME profiles can predict properties like aqueous solubility, P-glycoprotein interactions, and potential for CYP450 enzyme inhibition, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. cmjpublishers.com

| Parameter | Predicted Value/Result | Target/Guideline |

|---|---|---|

| Molecular Weight | < 500 g/mol | Lipinski's Rule |

| LogP | < 5 | Lipinski's Rule |

| H-bond Donors | ≤ 5 | Lipinski's Rule |

| H-bond Acceptors | ≤ 10 | Lipinski's Rule |

| Docking Score (CDK2) | -8.5 kcal/mol | Protein Target Binding Affinity |

Investigation of Reaction Mechanisms and Energetics through Computational Chemistry

Computational chemistry is a key tool for elucidating reaction mechanisms, identifying transition states, and calculating the energetics of chemical transformations. rsc.org The synthesis of unsymmetrical 2,6-disubstituted pyridines, such as 6-bromopyridine-2-amines from 2,6-dibromopyridine (B144722), often involves selective C-N cross-coupling reactions. researchgate.net A practical and efficient protocol for such syntheses has been developed using a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and various amines. researchgate.net

Theoretical investigations, typically using DFT, can map the entire reaction pathway for such a transformation. These studies calculate the free energy of reactants, intermediates, transition states, and products. nih.gov For instance, a computational study on the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide revealed two major steps with distinct activated complexes (AC1 and AC2), providing critical insights into the reaction's energetics and mechanism. researchgate.net A similar approach could be applied to model the copper-catalyzed amination of 4,6-dibromopyridine to form this compound.

These computational models can help explain the selectivity observed in reactions and optimize reaction conditions. By calculating the activation energy barriers for different potential pathways, researchers can predict the most likely mechanism and identify rate-limiting steps. mdpi.com This understanding is crucial for developing more efficient and selective synthetic procedures. researchgate.net

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | TS1 | +15.2 |

| Amine Coordination | - | -5.8 (Intermediate Formation) |

| Reductive Elimination | TS2 | +21.5 |

Advanced Analytical Techniques in Chemical Research

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for determining the molecular structure of compounds by examining the interaction of molecules with electromagnetic radiation.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of the isomeric 2,6-Dibromopyridin-4-amine, the following signals are observed: a broad singlet at approximately 4.33 ppm corresponding to the two protons of the primary amine (-NH₂) group, and a singlet at 6.68 ppm attributed to the two equivalent aromatic protons on the pyridine (B92270) ring. chemicalbook.com For 4,6-Dibromopyridin-2-amine, a similar spectrum would be anticipated. The protons of the amino group would likely appear as a broad singlet, its chemical shift influenced by solvent and concentration. The two non-equivalent aromatic protons would be expected to appear as distinct signals, likely doublets, due to coupling with each other. The electron-withdrawing effect of the bromine atoms and the nitrogen atom in the pyridine ring would influence the chemical shifts of these aromatic protons.

¹³C NMR Spectroscopy

Specific ¹³C NMR data for this compound is not available in the provided search results. However, based on the analysis of related brominated pyridine compounds, one can predict the general regions for the carbon signals. georgiasouthern.edu The spectrum would be expected to show distinct signals for each of the five carbon atoms in the pyridine ring. The carbons bonded to the bromine atoms (C4 and C6) would likely appear at a lower field (higher ppm) due to the deshielding effect of the halogens. The carbon atom attached to the amino group (C2) and the other aromatic carbons (C3 and C5) would resonate at chemical shifts typical for aminopyridines.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H (-NH₂) | 4.0 - 6.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| ¹H (H3) | 6.5 - 7.5 | Doublet | |

| ¹H (H5) | 6.5 - 7.5 | Doublet | |

| ¹³C (C2) | 155 - 165 | Singlet | |

| ¹³C (C3) | 100 - 115 | Singlet | |

| ¹³C (C4) | 130 - 145 | Singlet | |

| ¹³C (C5) | 110 - 125 | Singlet | |

| ¹³C (C6) | 135 - 150 | Singlet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands for the primary amine and the aromatic pyridine ring. libretexts.orgorgchemboulder.comspectroscopyonline.com

Key expected absorption bands include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comspectroscopyonline.com

N-H Bending: An N-H bending (scissoring) vibration is expected in the range of 1580-1650 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically observed in the region of 1250-1335 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretching: These absorptions are generally found above 3000 cm⁻¹.

Aromatic C=C and C=N Stretching: These vibrations appear in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations are expected at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Asymmetric Stretch | 3400 - 3500 |

| Primary Amine | N-H Symmetric Stretch | 3300 - 3400 |

| Primary Amine | N-H Bend (Scissor) | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Aromatic C-N | C-N Stretch | 1250 - 1335 |

| Bromoalkane | C-Br Stretch | < 1000 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amines.

For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This would result in a triplet of peaks for the protonated molecule [M+H]⁺, with relative intensities of approximately 1:2:1. The low-resolution mass spectrum (LRMS) of the isomer 2,6-Dibromopyridin-4-amine shows a molecular ion cluster at m/z 251/253/255, corresponding to the [M+H]⁺ ion. chemicalbook.com A similar pattern would be expected for this compound.

Under ESI-MS/MS conditions, fragmentation of the protonated molecule would likely involve the loss of bromine radicals (•Br) or hydrogen bromide (HBr). The fragmentation pattern would provide further structural information.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For the analysis of aminopyridines, reversed-phase HPLC is a common approach. nih.gov

A suitable HPLC method for this compound would likely involve:

Column: A C18 or other non-polar stationary phase.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase can be adjusted to control the retention of the basic amine.

Detection: UV detection is suitable for aromatic compounds like this compound, typically in the range of 220-280 nm.

Method development would involve optimizing the mobile phase composition and pH to achieve good peak shape and resolution from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. While amines can sometimes be challenging to analyze by GC due to their polarity, which can lead to peak tailing, derivatization or the use of specific columns can overcome these issues. The analysis of brominated compounds by GC-MS is a well-established technique. nih.govmdpi.com

A potential GC-MS method for this compound could include:

Column: A capillary column with a non-polar or medium-polarity stationary phase.

Carrier Gas: Helium is commonly used.

Injection: Split or splitless injection depending on the concentration of the analyte.

Temperature Program: A temperature gradient would be used to ensure the elution of the compound.

Detection: A mass spectrometer would be used as the detector, providing both retention time and mass spectral data for confident identification.

X-ray Diffraction Studies for Molecular Structure Elucidation of this compound

Extensive searches of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), as well as a thorough review of scientific literature, have revealed no published X-ray diffraction studies for the specific chemical compound this compound.

Therefore, detailed research findings, including crystallographic data tables (unit cell dimensions, space group), bond lengths, bond angles, and analysis of intermolecular interactions derived from X-ray diffraction, are not available for this compound. The elucidation of its precise three-dimensional molecular and crystal structure through this definitive technique has not been publicly reported.

While crystallographic studies exist for related isomers and derivatives containing brominated pyridine rings, the strict focus of this article on this compound prevents the inclusion of data from these structurally distinct molecules. The precise arrangement of atoms and the nature of the intermolecular forces within the crystal lattice of this compound remain undetermined in the absence of experimental X-ray diffraction data.

Future Research Directions and Emerging Opportunities

Unexplored Reaction Pathways and Synthetic Innovations for Dibromopyridin-2-amines

While established methods for the synthesis and modification of aminopyridines exist, significant opportunities remain for exploring novel and more efficient reaction pathways for 4,6-Dibromopyridin-2-amine and its analogues. Future work could focus on regioselective functionalization, leveraging the differential reactivity of the bromine atoms and the amino group.

Selective C-H and C-Br Functionalization: Modern catalytic systems offer the potential for selective activation of C-H bonds or regioselective substitution of one bromine atom over the other. Research into directed ortho-metalation, potentially guided by the amino group, could provide access to previously inaccessible substitution patterns.

Advanced Coupling Methodologies: The application of cutting-edge cross-coupling reactions represents a significant area for innovation. While copper-catalyzed C-N bond formation has been explored for related compounds like 2,6-dibromopyridine (B144722), a systematic study on this compound with a wider range of nucleophiles (amines, heterocycles, amides) could yield novel derivatives. researchgate.netrsc.org Exploring palladium-catalyzed ammonia (B1221849) coupling with deactivated amino-chloropyridines has shown success and could be adapted, offering a cost-effective route to diaminopyridine scaffolds. researchgate.net

Photoredox and Electrochemical Synthesis: These emerging synthetic techniques offer mild and highly selective ways to form new bonds. Investigating photoredox-catalyzed reactions could enable novel C-C and C-N bond formations at the 4- or 6-positions under ambient conditions, avoiding the harsh reagents and high temperatures often required in traditional methods.

Table 1: Potential Synthetic Innovations for this compound

| Synthetic Approach | Potential Reaction | Anticipated Outcome | Relevant Precedent |

|---|---|---|---|

| Advanced Cross-Coupling | Selective Suzuki or Buchwald-Hartwig reaction | Mono- or di-arylated/alkylated products with precise control. | Copper-catalyzed amination of 2,5-dihalopyridines. rsc.org |

| Directed Metalation | Lithiation directed by the amino group followed by electrophilic quench | Functionalization at the C-3 or C-5 position. | Established principles of directed ortho-metalation. |